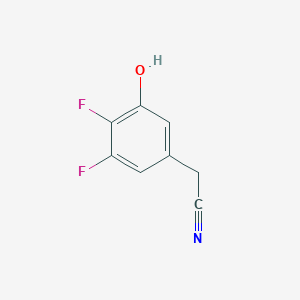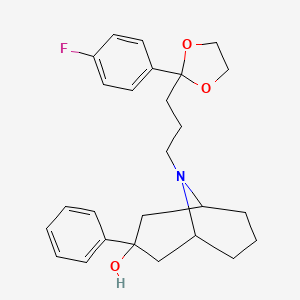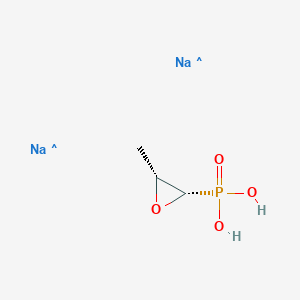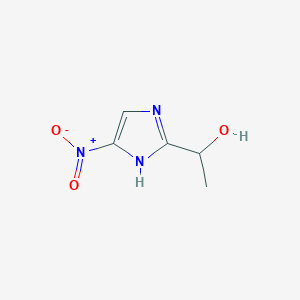
2-(3,4-Difluoro-5-hydroxyphenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Difluoro-5-hydroxyphenyl)acetonitrile is an organic compound characterized by the presence of fluorine atoms and a hydroxyl group on a phenyl ring, along with an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluoro-5-hydroxyphenyl)acetonitrile typically involves the introduction of fluorine atoms into the phenyl ring through electrophilic substitution reactions. One common method is the reaction of 3,4-difluorophenol with acetonitrile in the presence of a base such as sodium hydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective introduction of the acetonitrile group.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluoro-5-hydroxyphenyl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 2-(3,4-Difluoro-5-oxophenyl)acetonitrile.
Reduction: Formation of 2-(3,4-Difluoro-5-hydroxyphenyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4-Difluoro-5-hydroxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluoro-5-hydroxyphenyl)acetonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The fluorine atoms can enhance the compound’s stability and bioavailability, making it a promising candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Difluoro-4-hydroxyphenyl)acetonitrile
- 3,5-Difluoro-2,4,6-triazidopyridine
- Fluorinated quinolines
Uniqueness
2-(3,4-Difluoro-5-hydroxyphenyl)acetonitrile stands out due to the specific positioning of the fluorine atoms and the hydroxyl group on the phenyl ring. This unique arrangement can lead to distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C8H5F2NO |
|---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
2-(3,4-difluoro-5-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H5F2NO/c9-6-3-5(1-2-11)4-7(12)8(6)10/h3-4,12H,1H2 |
InChI Key |
FCBFQPVQYJPXKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)F)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-[6-[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B12820457.png)





![methyl N-[(1R)-2-[(4S)-2-[17-[2-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-1H-imidazol-5-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-6-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate](/img/structure/B12820489.png)

![3-Chlorobicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B12820511.png)
![2,6-Diazabicyclo[3.2.1]octane](/img/structure/B12820515.png)
![(1S,2S,5R)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12820524.png)

![1-ethyl-1H-benzo[d]imidazol-2-yl acetate](/img/structure/B12820527.png)
![5-Nitro-1H-benzo[d]imidazol-6-amine](/img/structure/B12820541.png)
